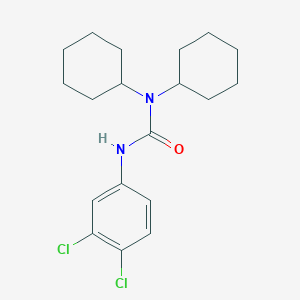
1,1-Dicyclohexyl-3-(3,4-dichlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dicyclohexyl-N’-(3,4-dichlorophenyl)urea is an organic compound known for its unique chemical structure and properties. It is a derivative of urea, featuring two cyclohexyl groups and a 3,4-dichlorophenyl group attached to the nitrogen atoms. This compound is utilized in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-dicyclohexyl-N’-(3,4-dichlorophenyl)urea can be synthesized through several methods. One common approach involves the reaction of N,N-dicyclohexylcarbodiimide with 3,4-dichloroaniline. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions. The process involves the formation of an intermediate isourea, which subsequently rearranges to form the desired urea derivative .
Industrial Production Methods
Industrial production of N,N-dicyclohexyl-N’-(3,4-dichlorophenyl)urea often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-dicyclohexyl-N’-(3,4-dichlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted urea derivatives, amines, and other functionalized compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N-dicyclohexyl-N’-(3,4-dichlorophenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of peptide bonds and other coupling reactions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The primary mechanism of action of N,N-dicyclohexyl-N’-(3,4-dichlorophenyl)urea involves the inhibition of soluble epoxide hydrolase (sEH). This enzyme is responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs) to dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, the compound increases the levels of EETs, which have vasodilatory and anti-inflammatory effects. This mechanism is beneficial in the treatment of hypertension and vascular inflammation .
Comparison with Similar Compounds
Similar Compounds
N,N-dicyclohexylurea: A closely related compound with similar inhibitory effects on sEH but lacks the 3,4-dichlorophenyl group.
N,N-dimethyl-N’-(3,4-dichlorophenyl)urea: Another derivative with different alkyl groups, which may exhibit varying degrees of enzyme inhibition and biological activity.
Uniqueness
N,N-dicyclohexyl-N’-(3,4-dichlorophenyl)urea is unique due to its specific combination of cyclohexyl and dichlorophenyl groups, which confer distinct chemical and biological properties. Its potent inhibitory action on sEH and its stability under various conditions make it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C19H26Cl2N2O |
|---|---|
Molecular Weight |
369.3 g/mol |
IUPAC Name |
1,1-dicyclohexyl-3-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C19H26Cl2N2O/c20-17-12-11-14(13-18(17)21)22-19(24)23(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h11-13,15-16H,1-10H2,(H,22,24) |
InChI Key |
NRQCWXQQMBQYGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















